N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)pyridine-3-sulfonamide
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Overview
Description
N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)pyridine-3-sulfonamide is a compound that belongs to the class of 1,2,3-triazoles, which are nitrogen-containing heterocyclic compounds. These compounds are known for their high chemical stability, aromatic character, and strong dipole moment . The presence of the 1,2,3-triazole ring in the structure imparts unique properties to the compound, making it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)pyridine-3-sulfonamide is a complex molecule that interacts with various targets. Similar compounds, such as 1,2,3-triazole derivatives, have been reported to interact with a variety of enzymes and receptors , suggesting that this compound may have a similar range of targets.
Mode of Action
It is known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that this compound may interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Similar compounds, such as 1,2,3-triazole derivatives, have been reported to affect various biological activities . This suggests that this compound may also influence a range of biochemical pathways, leading to downstream effects on cellular processes.
Result of Action
Similar compounds, such as 1,2,3-triazole derivatives, have been reported to exhibit various biological activities , suggesting that this compound may have similar effects at the molecular and cellular levels.
Preparation Methods
The synthesis of N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)pyridine-3-sulfonamide can be achieved through several synthetic routes. One common method involves the use of “click chemistry,” specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This reaction is known for its high efficiency and selectivity, making it a popular choice for synthesizing 1,2,3-triazole derivatives. The reaction conditions typically involve the use of a copper catalyst, an azide, and an alkyne in an appropriate solvent.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)pyridine-3-sulfonamide has a wide range of scientific research applications, including:
Comparison with Similar Compounds
N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)pyridine-3-sulfonamide can be compared with other similar compounds, such as:
1H-1,2,3-Triazole: A basic triazole compound with similar chemical properties.
2,6-Bis(1-butyl-1H-1,2,3-triazol-1-yl)pyridine: A compound with two triazole moieties and a central pyridine core, used in coordination chemistry.
The uniqueness of this compound lies in its specific structure, which combines the triazole ring with a sulfonamide group, imparting distinct chemical and biological properties.
Properties
IUPAC Name |
N-[3-methyl-1-(triazol-1-yl)butan-2-yl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O2S/c1-10(2)12(9-17-7-6-14-16-17)15-20(18,19)11-4-3-5-13-8-11/h3-8,10,12,15H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMFXUPXJDHQKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=CN=N1)NS(=O)(=O)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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